1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Description
1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a urea derivative featuring a 2,4-dimethoxyphenyl group and a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl moiety.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-18-7-8-19(20(13-18)30-2)25-23(28)24-17-6-5-15-9-10-26(14-16(15)12-17)22(27)21-4-3-11-31-21/h3-8,11-13H,9-10,14H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCIXXJWXHOGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea , with CAS number 1210186-10-9 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.5 g/mol
- Structure : The compound consists of a urea moiety linked to a tetrahydroisoquinoline structure and a thiophene carbonyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : Potential activity against specific enzymes involved in cancer progression and other diseases.
Antitumor Activity
Recent studies have focused on the antitumor potential of similar compounds. For instance, derivatives containing indazole structures have shown promising results against various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Indazole Derivative A | KG1 | 25.3 ± 4.6 | FGFR1 Inhibition |
| Indazole Derivative B | SNU16 | 77.4 ± 6.2 | ERK1/2 Pathway Modulation |
| Target Compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly impact the biological activity of compounds similar to 1-(2,4-Dimethoxyphenyl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. Key observations include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances antitumor activity.
- Core Structure Influence : The tetrahydroisoquinoline core is crucial for maintaining bioactivity.
Case Studies and Research Findings
Several case studies have highlighted the biological potential of compounds related to the target compound:
-
Case Study on Indazole Derivatives :
- Researchers synthesized indazole derivatives and tested them against various cancer cell lines.
- Results demonstrated that specific substitutions led to enhanced inhibitory effects on tumor growth.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds often act through pathways involving key kinases like FGFR and ERK.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The compound’s structure is compared to urea derivatives with modifications in the aromatic substituents, heterocyclic moieties, or tetrahydroisoquinoline substitutions. Key examples include:
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
- Substituent Bulk : The 2-oxaadamantyl group in introduces steric hindrance, likely reducing metabolic clearance compared to the target compound’s smaller 2,4-dimethoxyphenyl group.
- Solubility and Bioavailability: The 2,4-dimethoxy groups in the target compound could enhance water solubility relative to non-polar substituents (e.g., methylphenyl in ).
Physicochemical and Pharmacological Implications
- Metabolic Stability : The 2,4-dimethoxyphenyl group could reduce oxidative metabolism relative to electron-deficient groups (e.g., trifluorophenyl in ).
- Toxicity: Thiophene-containing compounds occasionally pose hepatotoxicity risks, whereas pyrrole or quinoxaline derivatives () may exhibit different safety profiles.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization of phenethylamine derivatives under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Thiophene-2-carbonyl group introduction using a coupling agent like EDCI/HOBt in anhydrous DMF .
- Step 3 : Urea bridge formation via reaction of an isocyanate intermediate with 2,4-dimethoxyaniline in dichloromethane .
Optimization : Adjusting reaction time (e.g., 12–24 hr for cyclization) and temperature (e.g., 0–5°C for coupling reactions) improves yields. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,4-positions, thiophene carbonyl resonance at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can structural modifications improve target selectivity or potency?
- Rational Design : Replace the 2,4-dimethoxyphenyl group with fluorinated analogs (e.g., 4-fluorophenyl) to enhance metabolic stability and binding affinity via hydrophobic interactions .
- SAR Studies : Systematically vary the thiophene carbonyl group (e.g., replace with pyridine-3-carbonyl) and compare IC₅₀ values against kinase panels .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with RET kinase active sites .
Q. What strategies address contradictions in enzymatic vs. cellular activity data?
- Membrane permeability : Measure logP values (e.g., shake-flask method) to assess if poor cellular uptake explains discrepancies .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Metabolite analysis : Use LC-MS/MS to detect intracellular degradation products that may alter activity .
Q. How is the compound’s stability evaluated under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; quantify degradation via HPLC .
- Plasma stability : Mix with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and analyze supernatant .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .
Q. What experimental designs validate the compound’s mechanism of action?
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to proposed kinase targets .
- CRISPR knockouts : Generate cell lines lacking the target kinase (e.g., RET) and compare compound efficacy .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK/ERK inhibition) .
Methodological Considerations
Q. How are reaction intermediates characterized to troubleshoot low yields?
- Isolation : Use flash chromatography (hexane/EtOAc gradient) to purify intermediates .
- In situ monitoring : Employ FT-IR to track carbonyl group formation (peak ~1700 cm⁻¹) during coupling steps .
Q. What controls are essential in cytotoxicity assays to ensure data reliability?
- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent effects .
- Positive controls : Use staurosporine (1 µM) as a reference for apoptosis induction .
- Replicate experiments : Perform triplicate runs with independent compound batches to assess batch-to-batch variability .
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